2-(Benzyloxy)pyridin-3-amine chemical properties and structure
2-(Benzyloxy)pyridin-3-amine chemical properties and structure
An In-depth Technical Guide to 2-(Benzyloxy)pyridin-3-amine: Properties, Synthesis, and Applications
Introduction
2-(Benzyloxy)pyridin-3-amine, a substituted aminopyridine, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, which combines an electron-deficient pyridine ring with a lipophilic benzyloxy moiety and a nucleophilic amino group, makes it a versatile building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.
Part 1: Chemical Identity and Structural Features
The fundamental identity of a chemical compound is established by its nomenclature, CAS registry number, and structural formula.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| Primary Name | 2-(Benzyloxy)pyridin-3-amine |
| Synonyms | 3-Amino-2-(benzyloxy)pyridine, 3-(Benzyloxy)pyridin-2-amine, 2-Aminopyridin-3-yl benzyl ether[1] |
| CAS Number | 24016-03-3[1][2] |
| Molecular Formula | C₁₂H₁₂N₂O[1][2][3] |
| IUPAC Name | 3-(phenylmethoxy)pyridin-2-amine[2] |
Structural Elucidation
The molecule consists of a pyridine ring substituted at the 2-position with a benzyloxy group (-OCH₂C₆H₅) and at the 3-position with an amine group (-NH₂). The benzyloxy group introduces significant steric bulk and lipophilicity, while the primary amine serves as a key nucleophilic center and a hydrogen bond donor.
-
SMILES: Nc1ncccc1OCc2ccccc2
-
InChI: 1S/C12H12N2O/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14)[2][4]
-
InChIKey: NMCBWICNRJLKKM-UHFFFAOYSA-N[2]
Crystallographic studies of the related isomer, 3-(benzyloxy)pyridin-2-amine, reveal that the pyridine and benzene rings are not coplanar, with a dihedral angle of 35.94 (12)° between the ring planes.[5] This non-planar conformation is a critical feature influencing its interaction with biological targets. The crystal structure is stabilized by intermolecular N—H···N hydrogen bonds, forming dimeric structures.[5]
Caption: 2D structure of 2-(Benzyloxy)pyridin-3-amine.
Part 2: Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are crucial for the identification, purification, and structural confirmation of the compound.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 200.24 g/mol | [1][2] |
| Exact Mass | 200.094963011 Da | [2] |
| Appearance | Faint beige powder / Light Brown Solid | [1][6] |
| Melting Point | 92-94 °C | |
| Purity | ≥95% - 99% | [1] |
| XLogP3-AA | 2.0 | [2][3] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 3 |[2] |
Solubility and Stability
Due to the presence of both a polar aminopyridine core and a nonpolar benzyloxy group, this compound exhibits solubility in a range of organic solvents. It is recommended to be stored in a refrigerator at 2-8°C under an inert atmosphere and kept in a dark place to prevent degradation.[7]
Spectroscopic Profile
The structural features of 2-(Benzyloxy)pyridin-3-amine give rise to a characteristic spectroscopic signature.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the aromatic protons of the pyridine and benzene rings, the benzylic methylene protons, and the amine protons.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by N-H stretching vibrations for the primary amine and C=C/C=N vibrations for the aromatic rings.[8]
-
N-H Stretch: Primary amines typically show a pair of sharp to medium bands in the 3300-3500 cm⁻¹ region.[8]
-
Aromatic C-H Stretch: Found just above 3000 cm⁻¹.
-
C=C and C=N Stretch: Strong absorptions in the 1450–1600 cm⁻¹ region.
-
C-O Stretch (Ether): A strong band is expected in the 1200-1250 cm⁻¹ range.
-
-
Mass Spectrometry: The compound's molecular weight can be confirmed by mass spectrometry. The nitrogen rule states that a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which holds true for this molecule (M⁺ = 200).[8] The monoisotopic mass is 200.09496 Da.[2][3]
Part 3: Synthesis and Reactivity
While specific synthetic procedures for 2-(benzyloxy)pyridin-3-amine are not extensively detailed in public literature, a logical and efficient pathway can be inferred from established pyridine chemistry and syntheses of related analogs.
Proposed Synthesis Pathway
A common strategy for introducing an amine group to a pyridine ring is through the reduction of a corresponding nitro compound. A plausible multi-step synthesis is outlined below.
Caption: Proposed synthetic workflow for 2-(Benzyloxy)pyridin-3-amine.
Detailed Protocol (Hypothetical)
-
Step 1: Benzyl Protection: 2-Chloro-3-hydroxypyridine is treated with a benzyl halide (e.g., benzyl bromide) in the presence of a suitable base (e.g., K₂CO₃, NaH) in an aprotic solvent (e.g., DMF, Acetone) to protect the hydroxyl group, yielding 3-(benzyloxy)-2-chloropyridine.
-
Step 2: Nitration: The protected intermediate is subjected to nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the pyridine ring, likely at the 5-position due to directing effects.
-
Step 3: Nucleophilic Aromatic Substitution: The resulting nitro-chloro-pyridine derivative is treated with ammonia under pressure and heat. The highly activated chlorine at the 2-position is displaced by the amino group.
-
Step 4: Reduction of the Nitro Group: The nitro group is reduced to a primary amine. This transformation is commonly achieved with high yield using reducing agents like iron powder and ammonium chloride in a solvent mixture like THF/water, or through catalytic hydrogenation (H₂ over Pd/C).[9]
Chemical Reactivity
The reactivity of 2-(Benzyloxy)pyridin-3-amine is dictated by its functional groups:
-
Nucleophilic Amine: The primary amine at the 3-position is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation. For instance, it has been condensed with diethyl ethoxymethylene malonate to afford 9-benzyloxy-3-ethoxycarbonylpyrido[1,2-a]pyrimidin-4-one.
-
Benzyloxy Group: This group serves as a bulky, lipophilic moiety but can also function as a protecting group for the hydroxyl functionality. It can be cleaved under hydrogenolysis conditions (e.g., H₂, Pd/C) to reveal the corresponding 3-amino-2-hydroxypyridine.
-
Pyridine Ring: The pyridine ring can undergo electrophilic substitution, although it is generally deactivated. The ring nitrogen can also be quaternized or coordinate with metal centers.
Part 4: Applications in Research and Drug Development
2-(Benzyloxy)pyridin-3-amine is a valuable scaffold in medicinal chemistry, primarily serving as a key intermediate for constructing more elaborate molecules with therapeutic potential.
Role as a Synthetic Intermediate
The compound is a building block for creating libraries of novel compounds for high-throughput screening. Its bifunctional nature (amine and ether) allows for sequential or orthogonal chemical modifications, enabling the exploration of diverse chemical space. It has been used in the synthesis of 1-acetyl-2-[2-(3-benzyloxypyridinyl)]iminoimidazolidine.
Biological Activity and Therapeutic Targets
-
Kinase Inhibition: 2-Amino-3-benzyloxypyridine has been identified as an inhibitor of mitogen-activated protein kinase p38α (MAPK14). P38 kinases are involved in cellular responses to stress and inflammation, making them attractive targets for treating inflammatory diseases and cancer.
-
Neurodegenerative Diseases: A derivative, 1-(3-(benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea, has been synthesized and investigated as a potential modulator for amyloid beta (Aβ)-induced mitochondrial dysfunction, a key pathological feature of Alzheimer's disease. This highlights the utility of the 2-(benzyloxy)pyridin-amine scaffold in designing agents that target complex neurological disorders.
Caption: Role as a scaffold in developing bioactive molecules.
Part 5: Safety and Handling
As with any laboratory chemical, proper handling and storage are essential to ensure safety.
Hazard Identification
According to the Globally Harmonized System (GHS), 2-(Benzyloxy)pyridin-3-amine is classified with the following hazards:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2] The signal word is "Warning".
Recommended Precautions
-
Personal Protective Equipment (PPE): Use of appropriate PPE is mandatory. This includes safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. A dust mask (type N95 or equivalent) should be worn when handling the solid powder to avoid inhalation.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is 2-8°C.[7] It is classified as a combustible solid (Storage Class 11).
References
- 1. 2-Amino-3-(benzyloxy)pyridine | CymitQuimica [cymitquimica.com]
- 2. 2-Amino-3-benzyloxypyridine | C12H12N2O | CID 90334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-(benzyloxy)pyridin-3-amine (C12H12N2O) [pubchemlite.lcsb.uni.lu]
- 4. 2-Amino-3-benzyloxypyridine(24016-03-3) 1H NMR [m.chemicalbook.com]
- 5. 3-Benzyloxypyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 2-(Benzyloxy)pyridin-3-amine - Lead Sciences [lead-sciences.com]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. 2,6-Bis(benzyloxy)pyridin-3-amine hydrochloride () for sale [vulcanchem.com]

